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Compound of Interest

Compound Name: 2-Methylaziridine

Cat. No.: B133172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Methylaziridine
and its parent compound, ethylene imine (aziridine). The discussion is grounded in

fundamental principles of organic chemistry and supported by experimental and computational

data to inform synthetic strategy and reaction design.

Introduction: The Influence of a Methyl Group on
Aziridine Reactivity
Aziridines are three-membered heterocyclic amines that serve as versatile synthetic

intermediates due to the inherent strain in their ring structure, which makes them susceptible to

ring-opening reactions. Ethylene imine is the simplest aziridine, featuring an unsubstituted ring.

2-Methylaziridine introduces a methyl group on one of the ring carbons, which significantly

influences its reactivity through both steric and electronic effects. This guide will explore these

differences in the context of nucleophilic ring-opening reactions, a cornerstone of aziridine

chemistry.

The primary factors governing the reactivity of these two compounds are:

Ring Strain: Both molecules possess significant ring strain (approximately 26-27 kcal/mol),

which is the primary driving force for ring-opening reactions.
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Steric Hindrance: The methyl group in 2-methylaziridine introduces steric bulk, which can

hinder the approach of nucleophiles to the substituted carbon atom.

Electronic Effects: The methyl group is weakly electron-donating, which can influence the

stability of charged intermediates in certain reaction pathways.

Comparative Reactivity in Nucleophilic Ring-
Opening Reactions
The most common and synthetically useful reaction of aziridines is their ring-opening by a wide

variety of nucleophiles. This process can be catalyzed by either acid or base, and the

regiochemical outcome is highly dependent on the substitution pattern of the aziridine and the

reaction conditions.

Acid-Catalyzed Ring-Opening
Under acidic conditions, the aziridine nitrogen is protonated, forming a highly reactive

aziridinium ion. This activation facilitates the attack of even weak nucleophiles. The

regioselectivity of the ring-opening of the aziridinium ion is dictated by the stability of the

resulting carbocation-like transition state.

Ethylene Imine: In the case of the protonated ethylene imine, the two carbon atoms are

equivalent. Therefore, nucleophilic attack occurs at either carbon with equal probability,

leading to a single ring-opened product.

2-Methylaziridine: For 2-methylaziridine, the protonated intermediate can be attacked at

either the substituted (C2) or unsubstituted (C3) carbon. In the transition state, there is a

significant degree of positive charge development on the ring carbons. The methyl group,

being electron-donating, stabilizes the positive charge on the adjacent carbon (C2).

Consequently, nucleophilic attack is generally favored at the more substituted carbon (C2).

This regioselectivity is characteristic of an S(_N)1-like mechanism.
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Acid-Catalyzed Ring-Opening of 2-Methylaziridine

2-Methylaziridine Aziridinium Ion
(Protonated)

Transition State
(Attack at C2)

Transition State
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Major Product
(Attack at C2)

Minor Product
(Attack at C3) Nucleophile (Nu⁻)
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Base-Catalyzed or Nucleophilic Ring-Opening
In the absence of an acid catalyst, the ring-opening relies on the nucleophilicity of the attacking

species. This reaction generally proceeds via an S(_N)2 mechanism, where steric hindrance

plays a crucial role in determining the site of attack.

Ethylene Imine: With a strong nucleophile, the reaction proceeds readily to give the ring-

opened product.

2-Methylaziridine: In this case, the nucleophile will preferentially attack the less sterically

hindered carbon atom (C3). The methyl group at C2 shields this position from nucleophilic

attack. This regioselectivity is a hallmark of an S(_N)2 reaction.

Base-Catalyzed/Nucleophilic Ring-Opening of 2-Methylaziridine

2-Methylaziridine Transition State
(Attack at C3)

Transition State
(Attack at C2)

Major Product
(Attack at C3)

Minor Product
(Attack at C2) Strong Nucleophile (Nu⁻)

Click to download full resolution via product page

Data Presentation
While a direct side-by-side kinetic comparison of 2-methylaziridine and ethylene imine under

identical conditions is not readily available in the literature, we can compile representative data

to illustrate the principles discussed.
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Computational Data on Ring-Opening Barriers
Theoretical calculations provide insight into the intrinsic reactivity of these molecules. The

following table summarizes computed activation energy barriers for the nucleophilic ring-

opening of aziridine (ethylene imine) with an acetate nucleophile.

Compound Reaction Pathway
Activation Energy
(kcal/mol)

Aziridine (Ethylene Imine) S(_N)2 Ring-Opening 32.1

Data is for the parent aziridine (Y=NH) reacting with acetate. This value serves as a baseline

for the reactivity of the aziridine ring system.

Experimental Data on Regioselectivity of 2-
Methylaziridine Ring-Opening
The following table summarizes the regioselectivity observed in the ring-opening of N-tosyl-2-
methylaziridine with different nucleophiles and catalysts. The ratio represents the product

from attack at the substituted carbon (C2) versus the unsubstituted carbon (C3).

Nucleophile
Catalyst/Condition
s

C2:C3 Ratio Reference

Indole Au(I) catalyst >99:1 (Attack at C2) [1]

Indole BF(3)(\cdot)OEt(_2) 10:1 (Attack at C2)

Methanol H(2)SO(_4) 43:57

Methoxide NaOMe 1:99 (Attack at C3) [2]

These data illustrate the shift in regioselectivity based on reaction conditions. Lewis and

Brønsted acids favor attack at the more substituted carbon, while strong nucleophiles under

basic conditions favor attack at the less substituted carbon.

Experimental Protocols
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The following is a general, representative protocol for the nucleophilic ring-opening of aziridines

with a thiol nucleophile. This procedure can be adapted for both ethylene imine and 2-
methylaziridine to compare their reactivity.

General Procedure for Nucleophilic Ring-Opening with
Thiophenol

Click to download full resolution via product page

Materials:

Aziridine (either ethylene imine or 2-methylaziridine)

Thiophenol

Triethylamine (Et(_3)N)

Dichloromethane (CH(_2)Cl(_2)), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Standard laboratory glassware

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

the aziridine (1.0 mmol) and anhydrous dichloromethane (5 mL).

Add thiophenol (1.2 mmol) to the solution.

Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add triethylamine (1.5 mmol) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for the desired amount of

time (monitoring by TLC or GC-MS is recommended to determine reaction completion).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution

(10 mL).

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium

sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

β-aminosulfide.

Expected Outcome:

Ethylene Imine: Will yield a single product, 2-(phenylthio)ethan-1-amine.

2-Methylaziridine: Will yield a mixture of two regioisomers: 1-(phenylthio)propan-2-amine

(from attack at C3) and 2-(phenylthio)propan-1-amine (from attack at C2). The major product

is expected to be the former, resulting from attack at the less hindered carbon.

Conclusion
The presence of a methyl group on the aziridine ring has a profound impact on its reactivity in

ring-opening reactions. In summary:

Reactivity: While both 2-methylaziridine and ethylene imine are highly reactive due to ring

strain, the overall reaction rate can be influenced by the steric hindrance of the methyl group,

which may slow the approach of nucleophiles, particularly in S(_N)2 reactions.

Regioselectivity: This is the most significant point of differentiation. Ethylene imine yields a

single ring-opened product. In contrast, 2-methylaziridine's ring-opening is highly

regioselective and dependent on the reaction conditions:
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Acidic conditions favor nucleophilic attack at the more substituted carbon (C2) due to

electronic stabilization of the transition state.

Basic/Nucleophilic conditions favor attack at the less substituted, less sterically hindered

carbon (C3).

This predictable control over regioselectivity makes 2-methylaziridine a valuable and versatile

building block in organic synthesis, allowing for the targeted synthesis of specifically substituted

1,2-amino alcohols, diamines, and other functionalized amine derivatives. For syntheses where

a simple, unsubstituted β-functionalized amine is desired, ethylene imine remains the substrate

of choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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